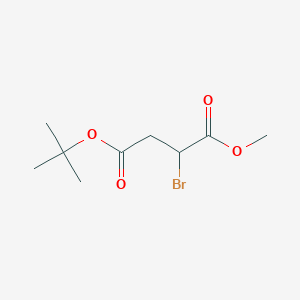

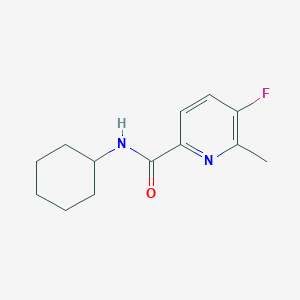

![molecular formula C7H7ClN2O B2843464 1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride CAS No. 1956321-64-4](/img/structure/B2843464.png)

1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1H-Pyrrolo[3,2-c]pyridin-2(3H)-one hydrochloride is a chemical compound that has been studied for its potential applications in various fields. It is a derivative of 1H-Pyrrolo[2,3-b]pyridine . This compound plays an essential role in the abnormal activation of the FGFR signaling pathway, which is involved in various types of tumors .

Synthesis Analysis

The synthesis of this compound involves a series of chemical reactions. In one study, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were reported with potent activities against FGFR1, 2, and 3 . The functionalization at the 3-position of 7-azaindole was also studied, leading to the synthesis of 3,3′-selenobis [1 H -pyrrolo [2,3- b ]pyridine] and the corresponding 3,3′-thio compound, as well as 3-carboxyethenyl- and 3-vinyl-7-azaindoles .Molecular Structure Analysis

The molecular structure of this compound is complex. The compound has a molecular weight of 118.1359 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps. For instance, one of the compounds exhibited potent FGFR inhibitory activity (FGFR1–4 IC 50 values of 7, 9, 25 and 712 nM, respectively) . In vitro, it inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- New Heterocycle-Based Molecules: Research has focused on synthesizing and characterizing new derivatives of pyrrolopyridine, such as 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one. These compounds are studied for their molecular structure, vibrational spectra, and electronic properties, indicating their potential in non-linear optics and as ligands for receptor targeting (Murthy et al., 2017).

Chemical Reactivity and Applications

- Visible-Light-Facilitated Cyclization: A novel method for the synthesis of polychloro-substituted pyrrolidin-2-ones and indeno[2,1-c]pyrrol-3(3aH)-ones through visible-light-facilitated cyclization of 1,6-dienes with alkyl chlorides showcases the chemical versatility of pyrrolopyridine derivatives (Liu et al., 2014).

Molecular Electronics and Sensor Development

- Electroanalytic and Spectroscopic Properties: Studies on N-substituted poly(bis-pyrrole) films based on pyrrolopyridine derivatives reveal their excellent electrochromic and ion receptor properties, demonstrating potential applications in metal recovery and ion sensing technologies (Mert et al., 2013).

Drug Design and Biological Activity

- Potential Anti-Cancer Drug Candidates: The synthesis and structural analysis of pyrrolopyridine derivatives have been linked to potential applications in drug design, particularly as ligands for biological receptors. Some derivatives show promising interactions with specific receptors, suggesting their role in developing new anticancer drugs (Singh et al., 2003).

Molecular Dynamics and Stability

- Reactivity and Stability Investigations: Advanced computational studies, including DFT calculations and molecular dynamics simulations, have been employed to explore the reactivity and stability of pyrrolopyridine derivatives in various environments. These studies contribute to a deeper understanding of their chemical behavior and potential applications in material science and medicinal chemistry (Murthy et al., 2017).

Coordination Chemistry

- Ligand Design for Metal Complexes: Pyrrolopyridine derivatives have been investigated as ligands in coordination chemistry, forming complexes with metals such as palladium(II) and mercury(II). The unique structural features of these complexes highlight the versatility of pyrrolopyridine derivatives in designing novel metal-organic frameworks and catalysts (Singh et al., 2003).

Mecanismo De Acción

Propiedades

IUPAC Name |

1,3-dihydropyrrolo[3,2-c]pyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O.ClH/c10-7-3-5-4-8-2-1-6(5)9-7;/h1-2,4H,3H2,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRKNBPDDVEEFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CN=C2)NC1=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-hydroxy-N-{4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl}naphthalene-2-carboxamide](/img/structure/B2843387.png)

![7-ethyl-1H-furo[2,3-g]indazole](/img/structure/B2843390.png)

![Ethyl 4-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2843394.png)

![1,3-Benzodioxol-5-yl-[4-(2,6-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B2843396.png)

![6-[1-(4-Chlorophenoxy)ethyl]-2-hydroxynicotinonitrile](/img/structure/B2843398.png)

![4-bromo-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2843402.png)